Cas no 1261894-49-8 (4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid)

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is a sulfonamide derivative with a 3-hydroxybenzoic acid core. This compound exhibits potent inhibitory activity against specific enzymes, making it a valuable research tool in medicinal chemistry. Its unique structure contributes to its selectivity and effectiveness in various biochemical assays.
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid structure
1261894-49-8 structure
商品名:4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid
CAS番号:1261894-49-8
MF:C17H19NO5S
メガワット:349.401463747025
MDL:MFCD18323204
CID:5177923

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid
    • MDL: MFCD18323204
    • インチ: 1S/C17H19NO5S/c1-17(2,3)18-24(22,23)13-7-4-11(5-8-13)14-9-6-12(16(20)21)10-15(14)19/h4-10,18-19H,1-3H3,(H,20,21)
    • InChIKey: SKPKEHDGXQFOGC-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C2C=CC(C(=O)O)=CC=2O)=CC=1)(NC(C)(C)C)(=O)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 540
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 112

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB330483-5g
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%; .
1261894-49-8 95%
5g
€1159.00 2025-02-19
abcr
AB330483-5 g
4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, 95%; .
1261894-49-8 95%
5 g
€1,159.00 2023-07-19

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid 関連文献

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acidに関する追加情報

Introduction to 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid (CAS No. 1261894-49-8)

4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1261894-49-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of sulfonamides and hydroxybenzoic acids, which are well-documented for their diverse biological activities. The structural features of this molecule, particularly the presence of a sulfamoyl group and a hydroxyl group on a phenyl ring, contribute to its unique chemical properties and potential applications in medicinal chemistry.

The 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid structure is characterized by a benzene core substituted with a hydroxyl group at the 3-position and a sulfamoyl group at the 4-position of another phenyl ring. The introduction of the t-butylsulfamoyl moiety enhances the compound's solubility and stability, making it more amenable for further chemical modifications and biological evaluations. This structural design allows for interactions with various biological targets, including enzymes and receptors, which are critical for drug development.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid. Studies have demonstrated that sulfonamide derivatives exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The hydroxyl group in this compound can participate in hydrogen bonding interactions, which is crucial for binding to biological targets with high specificity. Additionally, the sulfamoyl group is known to enhance metabolic stability and bioavailability, making it an attractive scaffold for drug design.

One of the most compelling aspects of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel compounds with enhanced therapeutic efficacy. For instance, modifications to the sulfamoyl group or the hydroxyl group can lead to derivatives with improved pharmacokinetic profiles or targeted action against specific disease pathways.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid for their biological activity. Molecular docking studies have identified potential binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. These findings suggest that derivatives of this compound may have therapeutic applications in conditions such as arthritis or other inflammatory disorders.

The synthesis of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic asymmetric reactions and flow chemistry, have been employed to improve yield and purity. These techniques not only enhance the efficiency of production but also allow for greater flexibility in modifying the molecular structure for tailored biological activity.

From a regulatory perspective, CAS No. 1261894-49-8 ensures that researchers have access to reliable and standardized material for their studies. The unique identifier helps in maintaining consistency across different laboratories and facilitates accurate documentation of experimental results. This level of standardization is essential for advancing research in pharmaceutical chemistry and ensuring reproducibility in scientific outcomes.

The chemical properties of 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid, such as its solubility profile and stability under various conditions, make it suitable for a variety of applications in drug development. For example, its ability to form hydrogen bonds allows it to interact with biological molecules in a controlled manner, which is critical for designing drugs with high affinity and selectivity. Furthermore, its structural complexity provides multiple sites for functionalization, enabling researchers to fine-tune its pharmacological properties.

In conclusion, 4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid (CAS No. 1261894-49-8) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents with potential applications across multiple disease areas. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a significant role in the future of drug discovery and development.

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Amadis Chemical Company Limited
(CAS:1261894-49-8)4-(4-t-Butylsulfamoylphenyl)-3-hydroxybenzoic acid
A1114463
清らかである:99%
はかる:5g
価格 ($):687.0